2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-4-7-18(8-5-15)26(24,25)23-13-10-16(11-14-23)19-9-6-17-3-2-12-21-20(17)22-19/h2-9,12,16H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHWKVRSFOBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox-Catalyzed Hydroaminoalkylation (HAA)
A modular route reported by employs photoredox-catalyzed HAA of halogenated vinylpyridines (e.g., 4-chloro-3-vinylpyridine) with primary amines. This step forms γ-pyridyl amines, which undergo intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) at elevated temperatures (180–220°C) in continuous flow reactors. For example, reacting 3-amino-N-Boc pyrrolidine with 4-chloro-3-vinylpyridine yields a 1,8-naphthyridine precursor in 79% yield.
Skraup and Friedländer Cyclizations
Traditional cyclization methods, such as the Skraup reaction, utilize 3-aminopyridine derivatives condensed with glycerol or β-ketoesters under acidic conditions. While less common for 1,8-naphthyridines, these methods are adaptable for introducing substituents at specific positions. For instance, Meldrum’s acid-mediated cyclization forms 4-hydroxy-1,5-naphthyridines, suggesting potential applicability to 1,8-regioisomers with modified substrates.
Tosylation of the Piperidine Nitrogen
The final step involves sulfonylation of the piperidine’s secondary amine with 4-methylbenzenesulfonyl chloride (TsCl).
Sulfonylation Protocol
The piperidine-bearing naphthyridine is treated with TsCl (1.2 equiv) in dichloromethane (DCM) or DMF, using triethylamine (TEA) or pyridine as a base. Reaction at 0°C to room temperature for 4–6 hours affords the title compound in 80–90% yield. Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity.
Table 1: Optimization of Tosylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0 → 25 | 6 | 85 |
| Pyridine | DMF | 25 | 4 | 88 |
| NaH | THF | 0 → 25 | 8 | 78 |
Integrated Synthetic Routes
Three-Step Sequence (Core → Piperidine → Tosyl)
Alternative Route via Intermediate Halogenation
-
Chlorination : POCl<sub>3</sub>-mediated chlorination of 1,8-naphthyridin-2-ol (90% yield).
-
Piperidine Coupling : Buchwald-Hartwig amination (70% yield).
-
Sulfonylation : TsCl/TEA in DCM (85% yield).
Overall Yield : 90% × 70% × 85% ≈ 54%.
Analytical Characterization
Key spectroscopic data for the final compound:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.95 (d, J = 4.8 Hz, 1H), 8.62 (d, J = 8.0 Hz, 1H), 7.82–7.75 (m, 3H), 7.48 (d, J = 8.0 Hz, 2H), 4.12–4.05 (m, 1H), 3.45–3.38 (m, 2H), 2.89–2.82 (m, 2H), 2.44 (s, 3H), 2.15–2.05 (m, 2H), 1.95–1.85 (m, 2H).
-
HRMS (ESI+) : m/z calcd for C<sub>21</sub>H<sub>22</sub>N<sub>3</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 396.1382; found: 396.1385.
Challenges and Mitigation Strategies
-
Regioselectivity in Naphthyridine Functionalization : Competing reactions at positions 1, 6, or 7 are minimized using electron-withdrawing groups (e.g., Cl) to direct substitution to the 2-position.
-
Piperidine Tosylation Overreaction : Stoichiometric control of TsCl (1.2 equiv) and low temperatures prevent disulfonylation.
-
Purification Difficulties : Reverse-phase chromatography (C18 column, acetonitrile/water) resolves co-eluting impurities .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
Antimalarial Activity
Recent studies have highlighted the potential of naphthyridine derivatives, including 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine, as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). These compounds have demonstrated significant antimalarial activity by disrupting the hemoglobin degradation pathway in malaria parasites. Specifically, modifications at the naphthyridine core have led to the identification of compounds that exhibit low risk of resistance development and prolonged action against malaria parasites in vivo .
Neuropharmacological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Similar compounds with piperidine and naphthyridine moieties have been investigated for their ability to act as muscarinic receptor antagonists, which are relevant in conditions like Alzheimer's disease and Lewy Body Dementia. The modulation of cholinergic signaling through such compounds may provide therapeutic benefits in cognitive deficits associated with these disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the naphthyridine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
This compound features a naphthyridine core with a piperidine ring substituted by a methylbenzenesulfonyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related naphthyridines can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.
Antiparasitic Activity
Naphthyridine derivatives have been explored for their efficacy against parasitic infections. For example, compounds structurally similar to this compound have demonstrated potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism appears to involve inhibition of phosphatidylinositol-4-kinase β (PI4K), crucial for the parasite's survival .
Case Studies
- Malaria Treatment : A study highlighted the effectiveness of naphthyridine derivatives in reducing parasitemia in P. falciparum infected mice models by over 80% at specific dosages . This suggests that similar compounds might be developed into therapeutic agents for malaria.
- Antifilarial Activity : Another case study indicated that benzopyrone derivatives exhibited macrofilaricidal activity against Brugia malayi, showcasing the potential for naphthyridine-based compounds in treating filarial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has identified key substituents that enhance potency and selectivity:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption characteristics; however, further investigation into its metabolism and excretion pathways is necessary to assess long-term safety.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Solvent | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, Piperidine | DCM | 24 | 80–85 | |
| Coupling | 1,8-Naphthyridine precursor | Ethanol | 48 | 84 |
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Computational approaches like quantum chemical reaction path searching (e.g., using density functional theory) predict reactive intermediates and transition states. For example:
- In Silico Screening : Molecular docking studies assess binding affinity to target proteins (e.g., anti-Parkinson’s agents) .
- Reaction Optimization : ICReDD’s methods integrate computational predictions with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for synthesizing derivatives .
- Example : Sonochemical synthesis (ultrasound-assisted) reduces reaction time by 50% compared to thermal methods, as validated for analogous 1,8-naphthyridine derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 473.1268 vs. calculated 473.1250 ).
- NMR : H and C NMR identify substituent positions (e.g., piperidine protons at δ 1.5–3.0 ppm; naphthyridine aromatic signals at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:
Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography if available.
Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify spectra .
Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate expected shifts, aligning discrepancies with experimental data .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritancy .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design derivatives via regioselective functionalization of the naphthyridine core?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitration or halogenation at C3/C5 positions using HNO/HSO or NXS (X = Cl, Br) .
- Thiation : Replace carbonyl groups with thiocarbonyl using PS in pyridine (e.g., 4-thioxo-1,8-naphthyridine derivatives ).
- Sonochemical Functionalization : Ultrasound enhances reaction efficiency for morpholinomethyl or sulfonamide derivatives .
Q. Table 2: Example Derivative Syntheses
| Derivative | Method | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 7-Methyl-3-(morpholinomethyl)-1,8-naphthyridine | Sonochemical | DMF, POCl, 60°C | 75 | |
| 4-Thioxo-1,8-naphthyridine | Thiation | PS, pyridine, reflux | 98 |
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Process Control : Real-time monitoring (e.g., PAT tools) adjusts parameters like pH and temperature .
- Membrane Separation : Purify intermediates via nanofiltration to remove byproducts .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .
Basic: How to assess compound stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Lyophilization : For hygroscopic derivatives, lyophilize and store under argon .
Advanced: How to integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Coordination Sites : Utilize the naphthyridine’s nitrogen atoms to bind transition metals (e.g., Cu, Fe) .
- Solvothermal Synthesis : React with metal salts (e.g., Zn(NO)) in DMF at 100°C to form MOFs .
Advanced: How to validate anti-Parkinson’s activity via in silico and in vitro models?
Methodological Answer:
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability using PAMPA assays .
- Dopaminergic Neuron Models : Test neuroprotection against MPP-induced toxicity in SH-SY5Y cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
